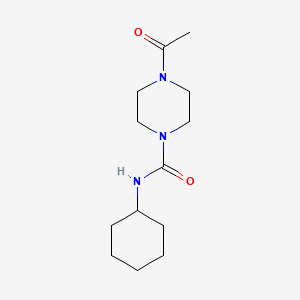
3-Pyridinemethanol,6-methyl-,1-oxide(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol,6-methyl-,1-oxide(6CI): is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15200 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a hydroxymethyl group, along with an oxide functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) typically involves the oxidation of 6-methyl-3-pyridinemethanol. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: : Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced back to 6-methyl-3-pyridinemethanol under appropriate conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
- Oxidized derivatives.
- Reduced forms.
- Substituted pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: : 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: : In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Industry: : In the industrial sector, 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxide functional group plays a crucial role in its reactivity and interaction with these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinemethanol
- 6-Methylpyridine
- Pyridine N-oxide
Comparison: : 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is unique due to the presence of both a methyl group and a hydroxymethyl group on the pyridine ring, along with an oxide functional group. This combination of substituents imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
102074-25-9 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
0 |
Synonymes |
3-Pyridinemethanol,6-methyl-,1-oxide(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



